5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Functionalization: Introduction of the chloro(difluoro)methyl group and the methoxy-4-[(4-nitrobenzyl)oxy]phenyl group through nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro(difluoro)methyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, primary amines.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Amines: Formed from reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound can be a lead molecule for the development of new drugs targeting specific biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzyl Ether Derivatives: Compounds with similar benzyl ether groups but different core structures.
Uniqueness
The unique combination of the chloro(difluoro)methyl group, the methoxy-4-[(4-nitrobenzyl)oxy]phenyl group, and the triazole ring in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H14ClF2N5O4S |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]-4-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H14ClF2N5O4S/c1-29-15-8-12(9-22-25-16(18(19,20)21)23-24-17(25)31)4-7-14(15)30-10-11-2-5-13(6-3-11)26(27)28/h2-9H,10H2,1H3,(H,24,31)/b22-9+ |
InChI Key |
HKNOQYDLDNZSHY-LSFURLLWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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